(5-bromofuran-2-yl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone
Description
This compound features a bromofuran moiety linked via a methanone group to a piperazine ring substituted with a 3,5-dimethylpyrazole-ethyl chain.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O2/c1-12-11-13(2)21(18-12)10-7-19-5-8-20(9-6-19)16(22)14-3-4-15(17)23-14/h3-4,11H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNCMNXLSVXUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3=CC=C(O3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-bromofuran-2-yl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone , with the CAS number 1286696-45-4 , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : CHBrNO
- Molecular Weight : 366.25 g/mol
- IUPAC Name : (5-bromofuran-2-yl)-[4-(2-(3,5-dimethylpyrazol-1-yl)ethyl)piperazin-1-yl]methanone
The biological activity of this compound is primarily attributed to its structural components:
- Bromofuran Moiety : The bromine atom enhances the reactivity of the furan ring, potentially allowing for interactions with various biomolecules.
- Pyrazole and Piperazine Rings : These structures are known for their ability to modulate receptor activity and influence signaling pathways.
The exact mechanism by which this compound exerts its effects is still under investigation, but preliminary studies suggest it may interact with key targets involved in cancer and inflammatory pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro Studies : Compounds with similar structures have shown IC50 values in the low micromolar range against breast and lung cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Inhibition : Studies suggest that derivatives can inhibit bacterial growth, particularly against Gram-positive strains, indicating potential as a lead compound for antibiotic development .
Study 1: Anticancer Efficacy
A study conducted by Lin et al. (2024) focused on the synthesis and evaluation of small molecule inhibitors targeting the PD-L1 pathway. The compound was tested alongside other derivatives, showing promising results in inhibiting tumor growth in xenograft models .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of various brominated furan compounds, including our target compound. Results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an antimicrobial agent .
Data Summary
Comparison with Similar Compounds
Structural Analogs with Bromofuran and Pyrazole Moieties
(a) 3-(5-Bromobenzofuran-2-yl)-1H-pyrazole (Compound 3 in )
- Structure : Benzofuran fused with a pyrazole ring, lacking the piperazine linker.
- Key Differences: The absence of the piperazine-ethyl chain reduces molecular flexibility and polarity. Benzofuran (vs.
- Synthesis: Formed via hydrazine hydrate reaction with enaminone intermediates, a method applicable to the target compound’s pyrazole segment .
(b) 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (, Ref. 13)
- Structure : Dihydropyrazole with bromophenyl and fluorophenyl substituents.
- Key Differences : The dihydropyrazole core introduces conformational restraint compared to the target’s fully aromatic pyrazole. Fluorine and bromine substituents enhance lipophilicity and metabolic stability but lack the piperazine’s solubilizing effects .
(c) 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one ()
- Structure : Brominated dihydropyrazolone with chlorophenyl and bromomethyl groups.
- Key Differences: The pyrazolone core introduces ketone functionality, enabling hydrogen bonding.
Piperazine-Containing Analogs
(a) 1-(4-(4-Aminophenyl)piperazin-1-yl)ethanone ()
- Structure: Piperazine linked to an acetophenone group and an aminophenyl ring.
- Key Differences: The aminophenyl group enhances electron-richness for π-π stacking, while the target’s dimethylpyrazole-ethyl chain provides steric bulk and hydrophobic interactions. Piperazine’s role as a solubilizing linker is common to both .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
